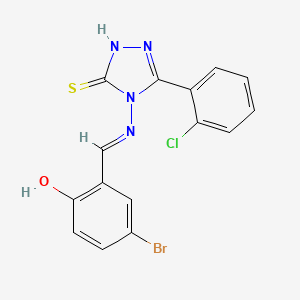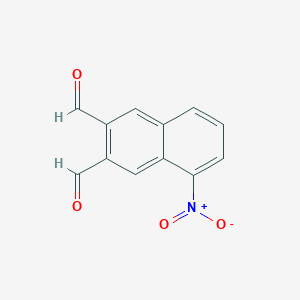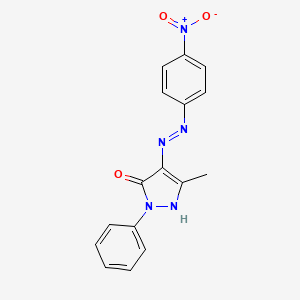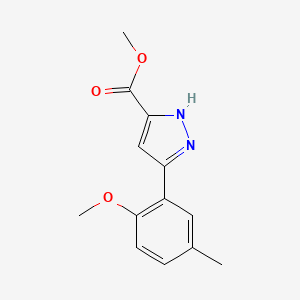![molecular formula C23H21BrO6 B12049853 ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12049853.png)
ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C23H21BrO6. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods
the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzofuran compounds .
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-bromo-5-{[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-{[(2,5-dimethylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-{[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
What sets ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C23H21BrO6 |
|---|---|
Peso molecular |
473.3 g/mol |
Nombre IUPAC |
ethyl 6-bromo-5-[(E)-4-ethoxy-4-oxobut-2-enoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H21BrO6/c1-3-27-20(25)11-8-12-29-19-13-16-18(14-17(19)24)30-22(15-9-6-5-7-10-15)21(16)23(26)28-4-2/h5-11,13-14H,3-4,12H2,1-2H3/b11-8+ |
Clave InChI |
LJPWXOTYHDPRIU-DHZHZOJOSA-N |
SMILES isomérico |
CCOC(=O)/C=C/COC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br |
SMILES canónico |
CCOC(=O)C=CCOC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)





